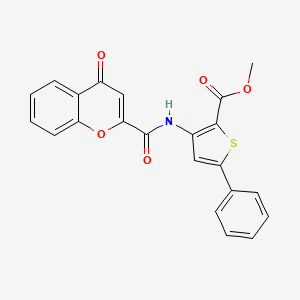

methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate is a chemical compound that belongs to the class of heterocyclic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Synthesis and Structural Studies

- Synthesis and Conformational Analysis : Methyl 3-(4-oxo-4H-chromene-2-carboxamido)-5-phenylthiophene-2-carboxylate and related compounds have been synthesized and studied for their structural and conformational properties. For instance, 2-Methyl-4-oxo-4H-chromene-3-carboxylic acid methyl ester and its derivatives were synthesized and analyzed using IR, NMR spectroscopy, mass spectrometry, and X-ray analysis (Ciolkowski et al., 2009).

Antioxidant and Antibacterial Properties

- Antioxidant Activity : Certain derivatives of this compound have shown promising antioxidant properties. A study reported the synthesis of various chromene-3-carboxamide derivatives and evaluated their antioxidant activity, with some derivatives exhibiting good antioxidant properties (Subbareddy & Sumathi, 2017).

Crystal Structure Analysis

- Crystallographic Studies : The compound and its related analogs have been subject to detailed crystallographic studies to understand their molecular structure. For example, the crystal structure of methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carboxylate and its derivatives were characterized, providing insights into their molecular arrangements and interactions (Shi et al., 2005).

Application in Synthesis of Complex Compounds

- Use in Complex Synthesis : The compound has been used as a key intermediate in the synthesis of various complex structures. For instance, its reaction with aqueous ammonia and subsequent treatments have been used to create complex palladium(II) compounds, which were analyzed using various spectroscopic techniques (Budzisz et al., 2004).

Non-Linear Optical Properties

- Exploration of Non-Linear Optical Properties : Recent research has focused on the synthesis of novel chromene derivatives, including those related to this compound, to explore their non-linear optical properties. This involves detailed spectroscopic and quantum chemical analyses (Arif et al., 2022).

Mécanisme D'action

Target of Action

The primary targets of this compound are cancer cell lines and the 5-lipoxygenase enzyme . The compound has shown promising cytotoxic activity against breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cancer cell lines . It also inhibits the 5-lipoxygenase enzyme, which plays a role in inflammation .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation and activity . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain enhances the cytotoxic activity . Hydrophilic chromone carboxamide derivatives show greater 5-lipoxygenase inhibition .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation and inflammation . By inhibiting the proliferation of cancer cells and the activity of the 5-lipoxygenase enzyme, it disrupts the pathways that lead to cancer growth and inflammation .

Pharmacokinetics

The physico-chemical properties of chromone carboxamides are in accordance with the general requirements of drug development process .

Result of Action

The compound’s action results in the inhibition of cancer cell proliferation and the activity of the 5-lipoxygenase enzyme . This leads to a decrease in cancer growth and inflammation .

Propriétés

IUPAC Name |

methyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO5S/c1-27-22(26)20-15(11-19(29-20)13-7-3-2-4-8-13)23-21(25)18-12-16(24)14-9-5-6-10-17(14)28-18/h2-12H,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFVFTMAJZKJKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)

![7-butyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887559.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)

![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)

![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-tert-butylacetamide](/img/structure/B2887571.png)